4'-Dimethylaminoacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74022. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

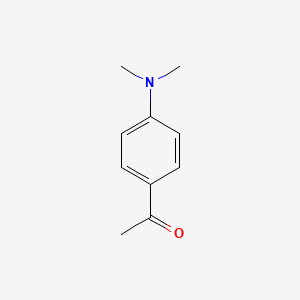

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDYANRNMZDQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062192 | |

| Record name | 4-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124-31-4 | |

| Record name | 1-[4-(Dimethylamino)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Dimethylaminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-dimethylaminophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8EZQ5S1GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Dimethylaminoacetophenone (CAS 2124-31-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Dimethylaminoacetophenone, identified by CAS number 2124-31-4, is an aromatic ketone that has garnered significant interest within the scientific community.[1][2] Structurally, it features a dimethylamino group attached to an acetophenone core, a combination that imparts unique photochemical and electronic properties.[2] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications, with a particular focus on its role as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and as a photoinitiator in polymer chemistry.[1][2]

Core Properties and Characteristics

This compound is typically a white to off-white or yellowish crystalline solid with a faint, characteristic odor.[1][3][4] Its core structure consists of a benzene ring substituted with an acetyl group and a dimethylamino group at the para position. This substitution pattern is key to its electronic and reactive properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C10H13NO | [5][6][7][8][9] |

| Molecular Weight | 163.22 g/mol | [5][6][8][9] |

| Melting Point | 105 °C | [1][3][4][5][10] |

| Boiling Point | 282.9 ± 23.0 °C at 760 mmHg | [1][5] |

| 172-175 °C at 11 Torr | [3][4] | |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 107.0 ± 12.0 °C | [1][5] |

| Appearance | White to yellow to orange powder/crystal | [6] |

| Solubility | Soluble in ethanol, acetone, and dichloromethane. Limited solubility in water. | [2][3][4] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |

| LogP | 2.10 | [5] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the C=O (ketone) stretching and C-N (amine) stretching vibrations. The NIST WebBook provides a reference gas-phase IR spectrum.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the acetyl methyl protons, and the N-methyl protons. Predicted NMR data is available on various chemical databases.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[11] The NIST WebBook contains mass spectral data for this compound.[11]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of N,N-dimethylaniline.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Friedel-Crafts Acylation: A Mechanistic Overview

The reaction involves treating N,N-dimethylaniline with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The strong electron-donating nature of the dimethylamino group directs the incoming electrophile (the acylium ion) to the para position of the aromatic ring, leading to the desired product with high regioselectivity.

Caption: Figure 1. Simplified workflow of Friedel-Crafts acylation.

Experimental Protocol: Laboratory Scale Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane).

-

Formation of Acylium Ion: Acetyl chloride is added dropwise to the stirred suspension of aluminum chloride at a low temperature (e.g., 0-5 °C) to form the electrophilic acylium ion complex.

-

Electrophilic Substitution: A solution of N,N-dimethylaniline in the same solvent is added slowly to the reaction mixture, maintaining the low temperature. The reaction is typically exothermic.

-

Reaction Completion and Quenching: After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by pouring it over crushed ice and hydrochloric acid.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a versatile building block and functional molecule in several scientific and industrial fields.

Pharmaceutical and Dye Synthesis Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of more complex molecules.[1][3][4] Its reactive ketone and electron-rich aromatic ring allow for various chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs) and diverse dye structures.[1][12]

Photoinitiator in Polymer Chemistry

This compound is widely recognized for its application as a photoinitiator, particularly in UV-curable coatings, inks, and adhesives.[2] Upon absorption of UV radiation, the molecule can undergo photochemical reactions that generate free radicals, which in turn initiate polymerization reactions.[2][13] It can function as a Type II photoinitiator, where it abstracts a hydrogen atom from a co-initiator (often an amine) to generate the initiating radicals.

Caption: Figure 2. General mechanism for Type II photoinitiation.

Fluorescent Probes and Chemical Indicators

The inherent fluorescence of this compound and its derivatives makes them suitable for use as fluorescent probes and chemical indicators.[3][4] The fluorescence properties are often sensitive to the local environment, such as polarity and pH, allowing for the sensing of these properties in various chemical and biological systems.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification

-

Health Hazards: The compound is harmful if swallowed.[9][10] It can cause irritation to the eyes, skin, and respiratory system.[3][4]

-

GHS Pictograms: GHS07 (Exclamation Mark)[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3][4]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 2124-31-4) is a fundamentally important organic compound with a well-established profile of properties and reactivity. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it an indispensable intermediate in the production of pharmaceuticals and dyes. Furthermore, its photochemical properties are leveraged in the field of polymer science, where it serves as an effective photoinitiator. A thorough understanding of its characteristics, synthesis, and safe handling is essential for researchers and developers who utilize this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 2124-31-4: p-Dimethylaminoacetophenone | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:2124-31-4 | Chemsrc [chemsrc.com]

- 6. This compound | 2124-31-4 [chemicalbook.com]

- 7. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 8. CAS RN 2124-31-4 | Fisher Scientific [fishersci.ca]

- 9. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemcd.com [chemcd.com]

- 11. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 12. 360iresearch.com [360iresearch.com]

- 13. mdpi.com [mdpi.com]

4'-Dimethylaminoacetophenone molecular structure and weight

An In-depth Technical Guide to 4'-Dimethylaminoacetophenone

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core scientific principles of this compound, from its fundamental molecular characteristics to its practical applications and synthesis. The structure of this document is designed to provide a logical and in-depth exploration of the topic, emphasizing scientific integrity and field-proven insights.

Introduction and Overview

This compound, also commonly referred to as p-dimethylaminoacetophenone or 4-acetyl-N,N-dimethylaniline, is an aromatic ketone that serves as a vital building block in organic synthesis.[1][2] Its structure, featuring both a ketone functional group and an electron-donating dimethylamino group, imparts unique chemical and photophysical properties. These characteristics make it a valuable intermediate in the production of dyes, pharmaceuticals, UV absorbers, and photochemicals.[1][3][4] This guide will elucidate the molecular structure, weight, spectroscopic identity, synthesis, and safety protocols associated with this compound.

Molecular Structure and Physicochemical Properties

The foundational aspects of any chemical compound are its structure and physical properties. These data points are critical for predicting reactivity, determining appropriate solvents, and establishing safe handling procedures.

Molecular Structure

The IUPAC name for the compound is 1-[4-(dimethylamino)phenyl]ethanone.[5] It consists of an acetophenone core substituted at the para (4-position) of the phenyl ring with a dimethylamino group.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers and Molecular Weight

A compound is defined by several key identifiers and properties, which are summarized below for clarity.

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-(dimethylamino)phenyl]ethanone | [5][6] |

| CAS Number | 2124-31-4 | [7][8] |

| Molecular Formula | C₁₀H₁₃NO | [5][7][8] |

| Molecular Weight | 163.22 g/mol | [3][5][7] |

| Exact Mass | 163.099714038 Da | [5] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N(C)C | [5][7] |

| InChI Key | HUDYANRNMZDQGA-UHFFFAOYSA-N | [5][6][7] |

Physicochemical Data

The physical properties dictate the compound's state, solubility, and behavior under various conditions.

| Property | Value | Source(s) |

| Appearance | White to yellow or orange crystalline powder | [1][7] |

| Melting Point | 105 °C | [3][7][9] |

| Boiling Point | 172-175 °C (at 11 Torr) | [3][7] |

| Density | ~1.026 g/cm³ (Predicted) | [3][7] |

| Flash Point | 107 °C | [1][9] |

| Solubility | Soluble in ethanol, acetone, dichloromethane | [3][4] |

Spectroscopic Characterization: A Self-Validating System

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint, and together they create a self-validating system that confirms the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this molecule, one would expect to see a singlet for the two equivalent methyl groups on the nitrogen atom, a singlet for the methyl group of the acetyl function, and two distinct doublets in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR Spectroscopy : This technique identifies the different carbon environments. Key signals would include the carbonyl carbon of the ketone, carbons of the two methyl groups attached to the nitrogen, the acetyl methyl carbon, and the distinct signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone is expected. Additional bands will confirm the presence of C-N bonds and aromatic C-H bonds.[5][6]

-

Mass Spectrometry (MS) : This analysis confirms the molecular weight of the compound. The electron ionization mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (163.22 g/mol ).[5][10][11]

Synthesis Protocol: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing this compound is through the Friedel-Crafts acylation of N,N-dimethylaniline.[1] The electron-donating dimethylamino group is a strong activating group, directing the incoming acyl group to the para position.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactor Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve N,N-dimethylaniline in a suitable inert solvent like dichloromethane.

-

Reagent Addition : Cool the solution in an ice bath to 0 °C. Add acetyl chloride to the solution.

-

Catalyst Introduction : Slowly and portion-wise, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the cooled mixture. This step is highly exothermic and requires careful temperature control.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up : Carefully pour the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Extraction and Purification : Separate the organic layer. Wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Development

The utility of this compound stems from its reactive functional groups and photophysical properties.

-

Pharmaceutical Intermediate : It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[4]

-

Dye Synthesis : The electron-rich aromatic system makes it a key intermediate for producing certain classes of dyes.[2]

-

Photoinitiator : Due to its ability to absorb UV light, it is used as a photoinitiator in polymerization processes, particularly in UV-curable coatings and inks.[2]

-

Fluorescent Probes : Its inherent fluorescence makes it a candidate for developing chemical sensors and fluorescent probes.[3][4]

Safety, Handling, and GHS Classification

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).

| GHS Classification | Hazard Statement | Precautionary Codes | Source(s) |

| Pictogram |

| [7] | |

| Signal Word | Warning | [7][12] | |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [5][12] |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [13] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [7] |

| Respiratory Irritation | H335: May cause respiratory irritation | [7] |

Handling and Storage Protocol

-

Handling : Always handle in a well-ventilated area or a chemical fume hood.[12] Wear suitable protective clothing, including gloves and safety glasses/face shield.[4][13] Avoid formation of dust and aerosols.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][12] Keep away from incompatible materials and sources of ignition.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 2124-31-4: p-Dimethylaminoacetophenone | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 7. This compound | 2124-31-4 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS#:2124-31-4 | Chemsrc [chemsrc.com]

- 10. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 11. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-(4-(dimethylamino)phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(dimethylamino)phenyl)ethanone, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document delves into the prevalent synthetic methodology, the Friedel-Crafts acylation of N,N-dimethylaniline, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and methods for product characterization. This guide is intended for researchers, chemists, and professionals in drug development, providing the technical accuracy and field-proven insights necessary for successful synthesis.

Introduction: The Significance of 1-(4-(dimethylamino)phenyl)ethanone

1-(4-(dimethylamino)phenyl)ethanone, also known as 4'-dimethylaminoacetophenone or 4-acetyl-N,N-dimethylaniline, is a versatile chemical intermediate with the molecular formula C₁₀H₁₃NO.[2] Its structure, which incorporates an acetyl group and a strongly electron-donating dimethylamino group on a phenyl ring, makes it a valuable precursor for a variety of more complex molecules.[1] Its primary application lies in its role as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Beyond its pharmaceutical importance, it is also utilized in the production of dyes and other specialized organic compounds.[1]

Table 1: Physicochemical Properties of 1-(4-(dimethylamino)phenyl)ethanone

| Property | Value | Reference |

| IUPAC Name | 1-[4-(dimethylamino)phenyl]ethanone | [2] |

| CAS Number | 2124-31-4 | [3] |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2] |

| Appearance | Solid | [3] |

| InChI Key | HUDYANRNMZDQGA-UHFFFAOYSA-N | [2] |

Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 1-(4-(dimethylamino)phenyl)ethanone is the Friedel-Crafts acylation of N,N-dimethylaniline. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.[4]

The N,N-dimethylamino group is a powerful activating group, directing electrophilic substitution primarily to the para position due to its strong +R (resonance) effect, which stabilizes the intermediate carbocation (the sigma complex). This high regioselectivity makes the Friedel-Crafts acylation an efficient route to the desired para-substituted product.

A critical consideration in Friedel-Crafts reactions involving anilines is the basicity of the amino group. The nitrogen lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[5][6] This deactivates the ring towards electrophilic attack by forming a positively charged nitrogen, which acts as a strong deactivating group.[6] However, in the case of N,N-dimethylaniline, the acylation proceeds successfully, often with the use of a suitable acylating agent like acetyl chloride or acetic anhydride, because the electrophile generated is highly reactive.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[7][8] The process can be broken down into three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This polarization facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[9][10]

-

Electrophilic Attack: The electron-rich aromatic ring of N,N-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, crucially, onto the nitrogen atom of the dimethylamino group, which provides significant resonance stabilization.

-

Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, 1-(4-(dimethylamino)phenyl)ethanone, and regenerating the Lewis acid catalyst.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[4-(Dimethylamino)phenyl]ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

A Technical Guide to the Solubility of 4'-Dimethylaminoacetophenone in Organic Solvents

Introduction

4'-Dimethylaminoacetophenone (DMAPA), also known as p-acetyl-N,N-dimethylaniline, is a crystalline solid that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and UV absorbers.[1][2] Its utility as a fluorescent probe and photosensitizer is also well-documented.[3] The solubility of DMAPA in various organic solvents is a critical physicochemical parameter that dictates its application in organic synthesis, influencing reaction kinetics, purification methods such as recrystallization, and formulation development. This guide provides a comprehensive analysis of the factors governing DMAPA's solubility, qualitative and quantitative solubility data, and a standardized protocol for its experimental determination.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] The molecular structure of this compound possesses distinct functional groups that dictate its interaction with various solvents.

-

Molecular Structure: DMAPA (C10H13NO) has a molecular weight of 163.22 g/mol .[5] It consists of a polar acetophenone core substituted with a highly polar dimethylamino group on the phenyl ring.

-

Polarity and Intermolecular Forces: The presence of a ketone carbonyl group (C=O) and a tertiary amine (-N(CH3)2) makes DMAPA a polar molecule. The primary intermolecular forces at play are:

-

Dipole-Dipole Interactions: The carbonyl and dimethylamino groups create a significant dipole moment, allowing for strong interactions with other polar solvent molecules.

-

London Dispersion Forces: The aromatic ring contributes to van der Waals forces, enabling solubility in less polar solvents.

-

Hydrogen Bonding: While DMAPA cannot self-donate hydrogen bonds, the oxygen and nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

-

The interplay of these characteristics determines DMAPA's solubility profile across the spectrum of organic solvents.

References

An In-depth Technical Guide to the Spectral Data of 4'-Dimethylaminoacetophenone

This guide provides a comprehensive analysis of the spectral data for 4'-Dimethylaminoacetophenone, a versatile organic compound utilized in various research and development applications, including as a photosensitizer and in the synthesis of other organic molecules. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

This compound (DMAP), with the chemical formula C₁₀H₁₃NO, possesses a key structure consisting of an acetophenone core functionalized with a dimethylamino group at the para position of the phenyl ring. This substitution pattern significantly influences its electronic and vibrational properties, which are elucidated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The strategic placement of the electron-donating dimethylamino group in conjugation with the electron-withdrawing acetyl group creates a push-pull electronic system, giving rise to characteristic spectral features.

Chemical Structure:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the dimethylamino protons. The electron-donating dimethylamino group and the electron-withdrawing acetyl group exert opposing effects on the chemical shifts of the aromatic protons, leading to a well-resolved pattern.

¹H NMR Spectral Data Summary

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic Protons (ortho to -COCH₃) |

| ~6.65 | Doublet | 2H | Aromatic Protons (ortho to -N(CH₃)₂) |

| ~3.05 | Singlet | 6H | Dimethylamino Protons (-N(CH₃)₂) |

| ~2.45 | Singlet | 3H | Acetyl Protons (-COCH₃) |

Interpretation:

The aromatic region of the spectrum displays a characteristic AA'BB' system, typical of a para-disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group are deshielded and appear at a higher chemical shift (~7.85 ppm), while the protons ortho to the electron-donating dimethylamino group are shielded and resonate at a lower chemical shift (~6.65 ppm). The six protons of the two equivalent methyl groups of the dimethylamino function appear as a sharp singlet at approximately 3.05 ppm. The three protons of the acetyl methyl group also give rise to a singlet at around 2.45 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

¹³C NMR Spectral Data Summary

| Chemical Shift (δ) [ppm] | Assignment |

| ~196.5 | Carbonyl Carbon (C=O) |

| ~153.5 | Aromatic Carbon (C-N) |

| ~130.5 | Aromatic Carbons (CH, ortho to -COCH₃) |

| ~125.5 | Aromatic Carbon (C-C=O) |

| ~110.5 | Aromatic Carbons (CH, ortho to -N(CH₃)₂) |

| ~39.5 | Dimethylamino Carbons (-N(CH₃)₂) |

| ~26.0 | Acetyl Carbon (-COCH₃) |

Interpretation:

The carbonyl carbon of the acetyl group is significantly deshielded and appears at the lowest field (~196.5 ppm). The aromatic carbon attached to the nitrogen atom is also deshielded due to the electronegativity of nitrogen and its involvement in the conjugated system, appearing around 153.5 ppm. The remaining aromatic carbons show distinct signals based on their electronic environment. The carbons ortho to the acetyl group are observed around 130.5 ppm, while those ortho to the dimethylamino group are shielded and appear at a much lower chemical shift, approximately 110.5 ppm. The two equivalent methyl carbons of the dimethylamino group resonate at about 39.5 ppm, and the acetyl methyl carbon is found at approximately 26.0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound clearly indicates the presence of the carbonyl group, aromatic C-H and C=C bonds, and C-N bonds.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1655 | Strong, Sharp | C=O Stretch (Aryl Ketone) |

| ~1595, ~1520 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2900 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1360 | Medium | C-N Stretch |

| ~820 | Strong | para-Disubstitution C-H Bend (out-of-plane) |

Interpretation:

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1655 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to a non-conjugated ketone. The absorptions in the 1595-1520 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring. The bands in the 3050-3000 cm⁻¹ and ~2900 cm⁻¹ regions correspond to the stretching vibrations of the aromatic and aliphatic C-H bonds, respectively. The C-N stretching vibration is observed around 1360 cm⁻¹. A strong band at approximately 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the two adjacent hydrogens on the para-disubstituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the carbonyl group, and the lone pair of electrons on the nitrogen atom, results in characteristic absorption bands in the UV region.

UV-Vis Spectral Data Summary (in Ethanol)

| λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition |

| ~315 | ~25,000 | π → π* |

Interpretation:

In a polar solvent like ethanol, this compound exhibits a strong absorption maximum (λmax) at approximately 315 nm. This absorption is attributed to a π → π* electronic transition within the highly conjugated system. The electron-donating dimethylamino group causes a significant red shift (bathochromic shift) of this band compared to unsubstituted acetophenone, which absorbs at a shorter wavelength. This shift is a direct consequence of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocols

The following are representative experimental methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy

Caption: Workflow for NMR Data Acquisition and Processing.

ATR-FTIR Spectroscopy

Caption: Workflow for ATR-FTIR Data Acquisition.

UV-Vis Spectroscopy

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed and unambiguous characterization of this compound. The NMR spectra confirm the molecular structure and the electronic effects of the substituents. The IR spectrum verifies the presence of the key functional groups, and the UV-Vis spectrum highlights the extensive electronic conjugation within the molecule. This comprehensive spectral analysis serves as a valuable resource for scientists and researchers working with this compound.

An In-depth Technical Guide to the Photophysical Properties of p-Dimethylaminoacetophenone

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of p-dimethylaminoacetophenone (DMAA), a molecule of significant interest in chemical physics and materials science. We delve into the nuanced interplay of its molecular structure and solvent environment, which governs its unique absorption and dual fluorescence characteristics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental protocols. Central to our discussion is the phenomenon of Twisted Intramolecular Charge Transfer (TICT), which is pivotal to understanding the behavior of DMAA in its excited state.

Introduction: The Significance of p-Dimethylaminoacetophenone

p-Dimethylaminoacetophenone (DMAA) is an organic compound featuring a dimethylamino group as a potent electron donor and an acetophenone moiety as an electron acceptor.[1] This donor-acceptor architecture is the cornerstone of its rich and complex photophysical behavior. While soluble in organic solvents like ethanol and acetone, it has limited solubility in water.[2] DMAA's ability to absorb UV light makes it a valuable photoinitiator in polymer chemistry.[2] Its unique fluorescent properties, particularly its sensitivity to the local environment, also make it a subject of fundamental research and a potential component in the design of molecular probes and sensors.

This guide will systematically unpack the photophysical characteristics of DMAA, beginning with its ground-state absorption and progressing to its excited-state dynamics, with a special focus on the solvent-dependent dual fluorescence.

Electronic Absorption and the Locally Excited State

Upon absorption of ultraviolet light, DMAA transitions from its electronic ground state (S₀) to an excited singlet state (S₁). This initial excitation populates a locally excited (LE) state, where the electron density is largely confined to the aromatic system, analogous to the excitation of the parent acetophenone molecule.

The absorption spectrum of DMAA is characterized by a strong band in the UV region. The position of this absorption maximum (λ_abs) is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption peak is typically found at shorter wavelengths, and it undergoes a bathochromic (red) shift as the solvent polarity increases. This shift is indicative of a change in the dipole moment of the molecule upon excitation.

Fluorescence Emission: A Tale of Two States

The most fascinating aspect of DMAA's photophysics is its fluorescence emission, which is highly dependent on the solvent environment. In nonpolar solvents, a single fluorescence band is observed at shorter wavelengths. This emission is attributed to the decay from the locally excited (LE) state back to the ground state.

However, in polar solvents, a second, highly Stokes-shifted emission band emerges at longer wavelengths.[3] This phenomenon is known as dual fluorescence and is a hallmark of molecules that can form a Twisted Intramolecular Charge Transfer (TICT) state. The appearance of this second band signifies a significant redistribution of electron density in the excited state, leading to a highly polar species that is stabilized by the polar solvent environment.

The Twisted Intramolecular Charge Transfer (TICT) State

The TICT model provides a compelling explanation for the dual fluorescence of DMAA. According to this model, after initial excitation to the LE state, a conformational change can occur in the excited state, particularly in polar solvents. This change involves the rotation of the dimethylamino group around the single bond connecting it to the phenyl ring.

In the ground state, the dimethylamino group is nearly coplanar with the phenyl ring to maximize π-conjugation. However, in the excited state in a polar environment, the molecule can minimize its energy by twisting to a perpendicular or near-perpendicular conformation. This twisting decouples the π-systems of the donor (dimethylamino) and acceptor (acetophenone) moieties, facilitating a near-complete transfer of an electron from the nitrogen atom to the acetophenone part. This process results in the formation of a highly polar, charge-separated state known as the TICT state.

This TICT state is significantly stabilized by polar solvent molecules, which reorient around the newly formed large dipole. In nonpolar solvents, the formation of this high-energy, polar state is energetically unfavorable, and thus, only emission from the LE state is observed.

Quantitative Photophysical Data

The solvatochromic behavior of DMAA can be quantitatively assessed by examining its photophysical parameters in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (LE) (nm) | λ_em (TICT) (nm) |

| n-Hexane | 1.88 | ~300 | ~360 | Not Observed |

| Cyclohexane | 2.02 | ~302 | ~365 | Not Observed |

| Diethyl Ether | 4.34 | ~305 | ~375 | ~450 (shoulder) |

| Tetrahydrofuran (THF) | 7.58 | ~308 | ~380 | ~480 |

| Acetonitrile | 37.5 | ~315 | ~390 | ~490[3] |

| Ethanol | 24.5 | ~312 | ~385 | ~510 |

| Methanol | 32.7 | ~310 | ~382 | ~520 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions. The data for λ_em (TICT) in acetonitrile is supported by transient absorption studies showing a band at approximately 490 nm corresponding to the TICT state.[3]

Experimental Protocols

Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the procedure for acquiring the absorption and emission spectra of DMAA.

Materials and Equipment:

-

p-Dimethylaminoacetophenone (DMAA)

-

Spectroscopic grade solvents (e.g., hexane, THF, acetonitrile, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a stock solution of DMAA in a chosen solvent (e.g., 1 mM). From the stock solution, prepare a series of dilute solutions (e.g., 1-10 µM) in the same solvent.

-

Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Measure the absorption spectrum of each DMAA solution. The absorbance at the maximum should ideally be below 0.1 to avoid inner filter effects in subsequent fluorescence measurements.

-

-

Fluorescence Measurement:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a suitable wavelength range, ensuring to capture both potential LE and TICT emission bands.

-

Record a blank spectrum of the pure solvent under the same conditions to check for background fluorescence.

-

-

Data Analysis:

-

Identify the absorption maximum (λ_abs) and the emission maxima (λ_em).

-

Plot the Stokes shift (difference in wavenumber between absorption and emission maxima) as a function of the solvent polarity function to analyze the solvatochromic effect.

-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements are essential for determining the excited-state lifetimes (τ) of the LE and TICT states.

Materials and Equipment:

-

Time-Correlated Single Photon Counting (TCSPC) system or a streak camera

-

Pulsed laser source (picosecond or femtosecond) with a tunable wavelength

-

DMAA solutions in various solvents

-

Fluorescence cuvettes

Procedure:

-

Instrument Setup:

-

Select an excitation wavelength corresponding to the absorption maximum of DMAA.

-

Set the repetition rate of the laser to allow for the full decay of the fluorescence before the next pulse.

-

-

Data Acquisition:

-

Acquire the fluorescence decay profiles at the emission maxima of the LE and TICT bands.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., ludox) at the excitation wavelength.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF.

-

Fit the decay profiles to a multi-exponential decay function to extract the fluorescence lifetimes (τ). In the case of dual fluorescence, a two-component fit may be necessary to resolve the lifetimes of the LE and TICT states.

-

Conclusion

The photophysical properties of p-dimethylaminoacetophenone are a rich and illustrative example of how molecular structure and environment dictate excited-state behavior. Its characteristic dual fluorescence in polar solvents, arising from the formation of a Twisted Intramolecular Charge Transfer (TICT) state, provides a powerful model system for studying charge transfer dynamics. The pronounced solvatochromism in both its absorption and emission spectra underscores its potential utility as a sensitive probe of local polarity. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate and harness the unique photophysical characteristics of DMAA and related donor-acceptor systems in a variety of scientific and technological applications.

References

- 1. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 2. CAS 2124-31-4: p-Dimethylaminoacetophenone | CymitQuimica [cymitquimica.com]

- 3. Intramolecular charge transfer in the excited state of 4-dimethylaminobenzaldehyde and 4-dimethylaminoacetophenone - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

An In-depth Technical Guide to 4'-Acetyl-N,N-dimethylaniline for Researchers and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful development of novel chemical entities. Among the myriad of available building blocks, 4'-Acetyl-N,N-dimethylaniline, also known as 4'-(dimethylamino)acetophenone, emerges as a compound of significant interest. Its unique electronic and structural features, arising from the interplay between the electron-donating dimethylamino group and the electron-withdrawing acetyl group, render it a versatile substrate for a wide array of chemical transformations. This guide provides an in-depth exploration of the physical and chemical properties of 4'-acetyl-N,N-dimethylaniline, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage its potential in their synthetic endeavors.

Chemical Identity and Structure

4'-Acetyl-N,N-dimethylaniline is an aromatic ketone characterized by a dimethylamino substituent at the para position of an acetophenone core.

Systematic IUPAC Name: 1-[4-(dimethylamino)phenyl]ethanone[1]

Common Synonyms: 4'-(Dimethylamino)acetophenone, p-Dimethylaminoacetophenone, 4-Acetyl-N,N-dimethylaniline[1][2]

CAS Registry Number: 2124-31-4[1]

Molecular Formula: C₁₀H₁₃NO[1]

Molecular Weight: 163.22 g/mol [1][3]

The structural arrangement of 4'-acetyl-N,N-dimethylaniline, with its electron-donating and electron-withdrawing groups in a para-relationship, leads to a significant dipole moment and influences its reactivity, particularly in electrophilic aromatic substitution and reactions involving the carbonyl group.

Physicochemical Properties

The physical state and solubility of 4'-acetyl-N,N-dimethylaniline are critical parameters for its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white or yellowish crystalline solid/powder | [2][3] |

| Melting Point | 105 °C | [3] |

| Boiling Point | 282.9 °C at 760 mmHg | [3] |

| Solubility | Limited solubility in water. Soluble in common organic solvents such as ethanol, acetone, and dichloromethane. | [2][4] |

| Density | 1.026 g/cm³ (predicted) | [4] |

| Flash Point | 107 °C | [3] |

| Vapor Pressure | 0.00327 mmHg at 25°C | [3] |

Synthesis and Mechanistic Insights

The most common and industrially relevant method for the synthesis of 4'-acetyl-N,N-dimethylaniline is the Friedel-Crafts acylation of N,N-dimethylaniline.[3] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring.

The Friedel-Crafts Acylation Pathway

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of an acylating agent (typically acetyl chloride or acetic anhydride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electron-rich aromatic ring of N,N-dimethylaniline then acts as a nucleophile, attacking the acylium ion. The strong electron-donating effect of the dimethylamino group directs the substitution to the para position.

Caption: Figure 1: Friedel-Crafts Acylation Workflow

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

N,N-Dimethylaniline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.

-

Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Add a solution of N,N-dimethylaniline (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/cyclohexane, to yield pure 4'-acetyl-N,N-dimethylaniline.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4'-acetyl-N,N-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-methyl protons, and the acetyl protons. The aromatic protons typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons give a singlet in the upfield region, and the acetyl protons also appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the N-methyl carbons, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 4'-acetyl-N,N-dimethylaniline displays characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the C=O stretching of the ketone. C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 2800-3100 cm⁻¹. The C-N stretching vibration of the dimethylamino group typically appears in the 1350-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4'-acetyl-N,N-dimethylaniline will show a molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns include the loss of a methyl group (M-15) and the cleavage of the acetyl group, leading to a prominent peak at m/z 148.[1]

Chemical Reactivity and Applications in Synthesis

The dual functionality of 4'-acetyl-N,N-dimethylaniline makes it a valuable intermediate in a variety of chemical transformations.

Reactions at the Carbonyl Group

The ketone functionality can undergo a range of classical carbonyl reactions, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: While the ketone itself is resistant to oxidation, reactions targeting adjacent positions can be performed.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones (chalcones).

Electrophilic Aromatic Substitution

The aromatic ring, being highly activated by the dimethylamino group, is susceptible to further electrophilic substitution, although the existing acetyl group is deactivating and meta-directing.

Applications in Pharmaceutical and Materials Science

4'-Acetyl-N,N-dimethylaniline serves as a key starting material in the synthesis of various biologically active molecules and functional materials.

-

Pharmaceutical Intermediates: The acetophenone moiety can be a precursor for the synthesis of more complex heterocyclic systems, which are common scaffolds in medicinal chemistry. Amino acetophenones are recognized building blocks for the synthesis of natural product analogs, including flavones, coumarins, and chalcones, which are investigated as lead compounds in drug discovery.[5]

-

Dye Synthesis: It is an important intermediate in the manufacturing of various dyes.[2][4]

-

Photoinitiators: Due to its ability to absorb UV light, it finds application as a photoinitiator in polymerization processes.[2]

-

Fluorescent Probes and Chemical Indicators: Its electronic properties make it suitable for use as a fluorescent probe and chemical indicator.[4]

Caption: Figure 2: Key Application Areas

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4'-acetyl-N,N-dimethylaniline.

-

Hazards: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.

Conclusion

4'-Acetyl-N,N-dimethylaniline is a synthetically valuable compound with a rich profile of physical and chemical properties. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its ketone and activated aromatic ring, makes it an attractive building block for a diverse range of applications, from the synthesis of complex pharmaceutical agents to the development of novel materials. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and applications, intended to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-Dimethylaminoacetophenone

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Dimethylaminoacetophenone. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound through detailed spectral interpretation, underpinned by the fundamental principles of NMR spectroscopy. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, with the IUPAC name 1-[4-(dimethylamino)phenyl]ethanone, is an aromatic ketone that serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its molecular structure, featuring a dimethylamino group and an acetyl group on a benzene ring, presents a rich system for NMR analysis, offering clear insights into the electronic effects of these substituents on the aromatic system. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and the structural verification of its derivatives in various research and development settings.

Molecular Structure and Atom Numbering

A standardized atom numbering scheme is essential for unambiguous spectral assignment. Based on IUPAC nomenclature for 1-[4-(dimethylamino)phenyl]ethanone, the following numbering will be used throughout this guide:

Caption: IUPAC numbering of this compound.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the N-methyl protons, and the acetyl methyl protons.

Experimental Parameters

-

Spectrometer Frequency: 90 MHz

-

Solvent: Deuterated chloroform (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2, H6 | 7.86 | Doublet (d) | 2H | 9.0 |

| H3, H5 | 6.64 | Doublet (d) | 2H | 9.0 |

| N(CH₃)₂ (H11, H12) | 3.03 | Singlet (s) | 6H | - |

| COCH₃ (H9) | 2.48 | Singlet (s) | 3H | - |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum exhibits four distinct signals, consistent with the four unique proton environments in the molecule.

-

Aromatic Protons (H2, H6, H3, H5): The aromatic region of the spectrum displays a classic AA'BB' system, which at lower field strengths, such as 90 MHz, simplifies to two apparent doublets.

-

The downfield doublet at 7.86 ppm is assigned to the protons H2 and H6 . These protons are ortho to the electron-withdrawing acetyl group, which deshields them, causing them to resonate at a lower field.

-

The upfield doublet at 6.64 ppm corresponds to the protons H3 and H5 . These protons are ortho to the strongly electron-donating dimethylamino group, which shields them and shifts their resonance to a higher field.

-

The observed coupling constant of 9.0 Hz for both doublets is typical for ortho-coupling between adjacent protons on a benzene ring.

-

-

N-Methyl Protons (H11, H12): The six protons of the two methyl groups attached to the nitrogen atom appear as a single, sharp singlet at 3.03 ppm . The free rotation around the C-N bonds makes these six protons chemically and magnetically equivalent, resulting in a single resonance with no observable coupling.

-

Acetyl Methyl Protons (H9): The three protons of the acetyl methyl group give rise to a singlet at 2.48 ppm . These protons are adjacent to a carbonyl group and do not have any neighboring protons to couple with, hence the singlet multiplicity.

¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments.

Experimental Parameters

-

Spectrometer Frequency: 22.63 MHz

-

Solvent: Deuterated chloroform (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) |

| C8 (C=O) | 196.5 |

| C4 | 153.3 |

| C1 | 130.5 |

| C2, C6 | 125.7 |

| C3, C5 | 110.7 |

| C11, C12 (N(CH₃)₂) | 39.9 |

| C9 (COCH₃) | 26.1 |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum displays seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

-

Carbonyl Carbon (C8): The signal at the lowest field, 196.5 ppm , is characteristic of a ketone carbonyl carbon. The electronegative oxygen atom strongly deshields this carbon.

-

Aromatic Carbons (C1-C6):

-

C4 , the carbon directly attached to the electron-donating dimethylamino group, is significantly shielded and appears at 153.3 ppm .

-

C1 , the carbon bearing the acetyl group, is found at 130.5 ppm .

-

The carbons ortho to the acetyl group, C2 and C6 , resonate at 125.7 ppm .

-

The carbons ortho to the dimethylamino group, C3 and C5 , are strongly shielded and appear at a higher field of 110.7 ppm .

-

-

Methyl Carbons (C9, C11, C12):

-

The carbons of the N-methyl groups, C11 and C12 , appear at 39.9 ppm .

-

The acetyl methyl carbon, C9 , is the most shielded carbon in the molecule, resonating at 26.1 ppm .

-

Experimental Protocol for NMR Analysis

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Instrument Setup and Data Acquisition

The following workflow outlines the general steps for acquiring the NMR data.

Caption: Experimental workflow for NMR analysis.

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.

-

Sample Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The chemical shifts and coupling patterns are consistent with the known electronic effects of the acetyl and dimethylamino substituents on the aromatic ring. This guide provides a detailed framework for the acquisition, processing, and interpretation of these spectra, serving as a valuable resource for scientists engaged in chemical synthesis, drug discovery, and materials science. The provided protocols and interpretations are grounded in established NMR principles, ensuring the trustworthiness and reliability of the analytical results.

Is 4'-Dimethylaminoacetophenone a naturally occurring compound?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Executive Summary

This technical guide addresses the natural occurrence, synthesis, and applications of 4'-Dimethylaminoacetophenone (DMAPA). Through a comprehensive review of scientific literature and chemical databases, we conclude that This compound is not a naturally occurring compound . It is a synthetic derivative of acetophenone, widely utilized in various industrial and research applications due to its unique photophysical and chemical properties. This document provides an in-depth analysis of its synthetic routes, particularly in contrast to the biosynthesis of naturally occurring acetophenones, and details its primary applications, empowering researchers and professionals to leverage its properties effectively and safely in their work.

The Question of Natural Occurrence: A Definitive Answer

Extensive searches of phytochemical and natural product databases reveal no evidence of this compound being isolated from any plant, fungal, bacterial, or animal source. While the parent compound, acetophenone, and a diverse array of its derivatives are well-documented natural products, the specific N,N-dimethylated amine at the para-position of the phenyl ring appears to be a hallmark of synthetic chemistry.

Naturally occurring acetophenones are phenolic compounds found in over 24 plant families and some fungi.[1][2] These compounds play various roles in plant biology, including acting as insect repellents.[1] Examples of naturally occurring acetophenones include 4-hydroxyacetophenone and various prenylated derivatives.[1] The biosynthesis of these compounds in plants typically involves pathways derived from phenylalanine.

In contrast, the N,N-dimethylamino functional group in this compound is a strong indicator of a synthetic origin. While biological N-methylation is a common process, the specific enzymatic machinery to produce this particular molecule has not been identified in nature. The primary route to this compound is through chemical synthesis.[2]

Synthetic Pathways to this compound

The industrial and laboratory synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of N,N-dimethylaniline.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[3][4][5]

Core Synthesis Methodology: Friedel-Crafts Acylation

The reaction involves treating N,N-dimethylaniline with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]

Reaction Scheme:

Caption: Friedel-Crafts acylation of N,N-dimethylaniline.

Experimental Protocol: A Generalized Laboratory-Scale Synthesis

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride and a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Reactants: N,N-dimethylaniline is dissolved in the same solvent and added to the flask. The mixture is cooled in an ice bath.

-

Acylation: Acetyl chloride (or acetic anhydride) is added dropwise from the dropping funnel to the stirred suspension. The reaction is typically exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a dilute sodium hydroxide solution and then with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or hexane, to yield this compound as a crystalline solid.

Physicochemical Properties and Spectroscopic Data

This compound is a white to yellowish crystalline solid at room temperature.[2] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 2124-31-4 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Melting Point | 104-107 °C |

| Boiling Point | 282.9 °C at 760 mmHg |

| Solubility | Soluble in ethanol, acetone, dichloromethane; limited solubility in water. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the acetyl group protons, two distinct signals in the aromatic region corresponding to the ortho and meta protons of the substituted benzene ring, and a singlet for the N,N-dimethyl protons.

-

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons (with distinct signals for the ipso, ortho, meta, and para carbons), and the N,N-dimethyl carbons.

-

IR Spectroscopy: The infrared spectrum displays a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660-1680 cm⁻¹, and characteristic bands for the C-N stretching and aromatic C-H bending.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Key Applications in Research and Industry

The synthetic nature of this compound has led to its widespread use in several technical applications where its specific electronic properties are advantageous.

Photoinitiator in Polymer Chemistry

One of the primary applications of this compound is as a Type II photoinitiator for radical polymerization.[6] In combination with a sensitizer (e.g., benzophenone or thioxanthone derivatives), it forms an efficient system for initiating polymerization upon exposure to UV light. The N,N-dimethylamino group acts as a powerful electron donor, which is crucial for the photoinitiation process.

Caption: Role of DMAPA as a co-initiator in photopolymerization.

This property is extensively used in UV-curable coatings, inks, and adhesives.

Intermediate in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1][7] Its functional groups—the ketone and the dimethylamino group—can be further modified to build a variety of chemical structures. It is a key building block in the synthesis of:

-

Dyes and Pigments: The strong electron-donating dimethylamino group makes it a valuable precursor for creating chromophores.

-

Pharmaceuticals: The acetophenone moiety can be a starting point for the synthesis of various pharmacologically active compounds.

-

Fluorescent Probes: The inherent fluorescence of the molecule can be tailored through chemical modifications to create probes for various analytical and biological applications.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. CAS 2124-31-4: p-Dimethylaminoacetophenone | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4'-Dimethylaminoacetophenone: From Discovery to Modern Applications